molecular formula C9H12O3 B570459 2,5-Diacetylcyclopentanone CAS No. 18341-51-0

2,5-Diacetylcyclopentanone

Cat. No.: B570459
CAS No.: 18341-51-0
M. Wt: 168.192
InChI Key: ZLASDIPTJBGRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diacetylcyclopentanone is a derivative of cyclopentanone, characterized by the presence of two acetyl groups at the 2 and 5 positions of the cyclopentanone ring. This compound is known for its utility in organic synthesis, particularly in the creation of complex organic molecules and peptidase IV inhibitors, which have applications in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetylcyclopentanone typically involves the acetylation of cyclopentanone. One common method includes the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetylcyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

2,5-Diacetylcyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diacetylcyclopentanone, particularly in its role as a peptidase IV inhibitor, involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones, which regulate insulin secretion. By inhibiting DPP-IV, this compound helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving blood glucose control .

Comparison with Similar Compounds

Uniqueness: 2,5-Diacetylcyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two acetyl groups at the 2 and 5 positions allows for specific interactions with enzymes and other biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,5-diacetylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5(10)7-3-4-8(6(2)11)9(7)12/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLASDIPTJBGRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(C1=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702777
Record name 2,5-Diacetylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18341-51-0
Record name 2,5-Diacetylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.